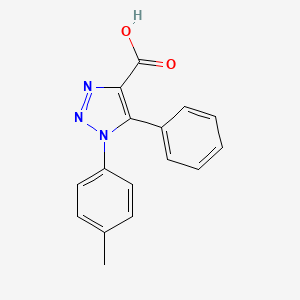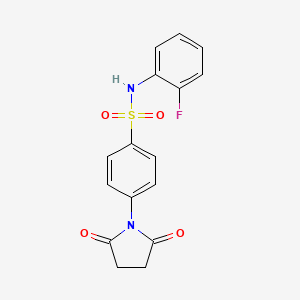![molecular formula C18H16N2O6S B6422938 methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate CAS No. 919624-23-0](/img/structure/B6422938.png)
methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, the SMILES string isN#CC1=C(C=CC=C1)CN(C2=O)C(CC2)=O and the InChI key is LUVQESCNOYMEQL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by its form, molecular weight, and other characteristics. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, it is a solid with a molecular weight of 214.22 .科学的研究の応用
Anticonvulsant Properties
Compounds with a similar structure to “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate” have been studied for their potential as anticonvulsants . These compounds have shown potent anticonvulsant properties in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in this group .
Pain Management
In addition to their anticonvulsant properties, these compounds have also shown activity in pain models . For example, one compound was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests that these compounds could potentially be used for pain management.
Inhibition of Calcium Currents
The mechanism of action of these compounds appears to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of neurological disorders where calcium channel activity is implicated.
Monoclonal Antibody Production
A compound with a similar structure was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Glycosylation Levels
The same compound that improved monoclonal antibody production also suppressed the galactosylation on a monoclonal antibody . This is a critical quality attribute of therapeutic monoclonal antibodies, suggesting that the compound could be used to control the level of galactosylation for the N-linked glycans .
Drug Metabolism and Toxicity
These compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . This suggests that they could have a favorable safety profile for use as therapeutic agents.
Safety and Hazards
将来の方向性
The future directions for this compound could involve further structural optimization of similar compounds to improve production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the properties and potential applications of “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate”.
作用機序
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
It’s worth noting that related compounds have been shown to influence various cellular processes
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been shown to induce various cellular responses .
特性
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIAXKSWNTDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)


![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)
![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)
![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)
![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6422968.png)